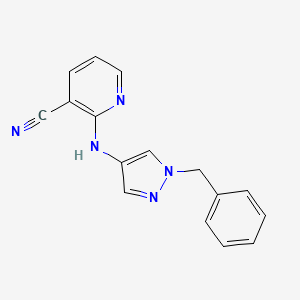
2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile is a heterocyclic compound that contains both pyrazole and nicotinonitrile moieties
准备方法
The synthesis of 2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile typically involves the condensation of pyrazole derivatives with nicotinonitrile under specific conditions. One common method involves the use of chloro(trimethyl)silane as a catalyst in the presence of pyridine at elevated temperatures (around 90°C) in ambient air . This method facilitates the formation of the desired product in good yields.
化学反应分析
2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include chloro(trimethyl)silane, pyridine, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile can be compared with other similar compounds, such as:
2-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazole: This compound also contains a pyrazole moiety but differs in its substitution pattern and overall structure.
Pyrazole derivatives: These compounds share the pyrazole ring but may have different substituents and functional groups, leading to variations in their chemical and biological properties.
属性
分子式 |
C16H13N5 |
|---|---|
分子量 |
275.31 g/mol |
IUPAC 名称 |
2-[(1-benzylpyrazol-4-yl)amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H13N5/c17-9-14-7-4-8-18-16(14)20-15-10-19-21(12-15)11-13-5-2-1-3-6-13/h1-8,10,12H,11H2,(H,18,20) |
InChI 键 |
QMAZORCBPGHJKH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)NC3=C(C=CC=N3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


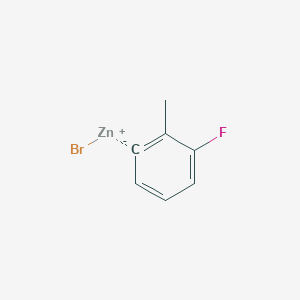
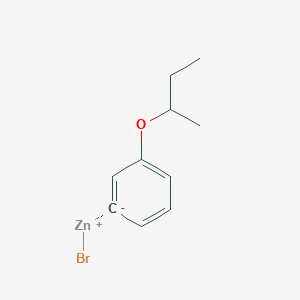
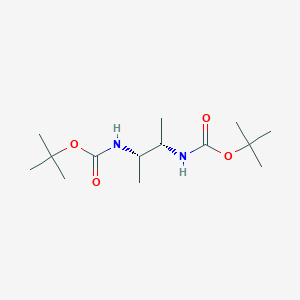
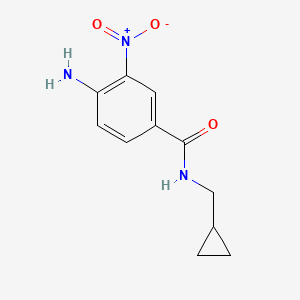
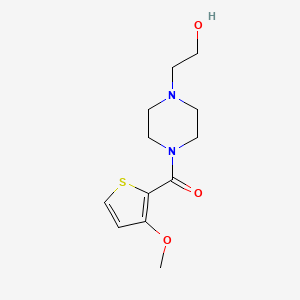
![2-(1,3-benzodioxol-5-yl)-6-(3-bromophenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14893161.png)
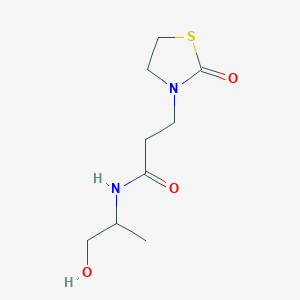
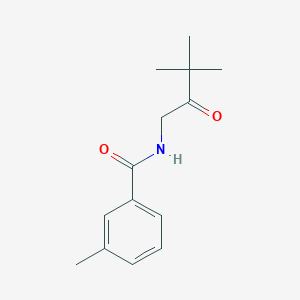
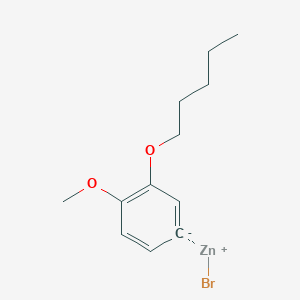
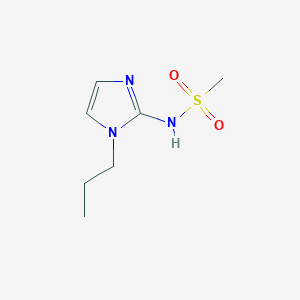
![n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide](/img/structure/B14893187.png)
![2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile](/img/structure/B14893193.png)
![[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14893215.png)
![(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14893216.png)
